2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide
Description
Chemical identity and nomenclature
This compound represents a complex organic molecule with the Chemical Abstracts Service registry number 303083-48-9. The compound possesses the molecular formula C19H15N3O4 and exhibits a molecular weight of 349.346 atomic mass units. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 2-naphthalen-1-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide.
The structural architecture of this compound incorporates several distinct functional groups and aromatic systems that contribute to its chemical properties and reactivity profile. The molecule features a naphthyl group connected through an ether linkage to an acetohydrazide moiety, which subsequently forms a hydrazone bond with a 4-nitrobenzylidene substituent. The presence of the nitro group at the para position of the benzylidene ring introduces significant electron-withdrawing characteristics that influence the compound's electronic properties and potential biological activities.
The stereochemistry of the compound is characterized by the E-configuration around the hydrazone double bond, as indicated by the systematic naming conventions and structural representations found in chemical databases. This geometric arrangement influences the molecular conformation and may affect the compound's interaction with biological targets and its crystalline properties.
Historical context of hydrazide-hydrazone derivatives
The development and study of hydrazide-hydrazone derivatives have a rich historical foundation that spans over a century of organic chemistry research. Hydrazones, as a class of organic compounds, were first systematically investigated in the late 19th century, with German chemist Emil Fischer making significant contributions to their characterization through the development of osazone formation reactions with reducing sugars. This early work established hydrazones as important analytical tools and synthetic intermediates in organic chemistry.
The evolution of hydrazide-hydrazone chemistry gained momentum throughout the 20th century as researchers recognized the unique properties and potential applications of these compounds. The azomethine group (carbon-nitrogen double bond) present in hydrazones became recognized as a crucial structural feature responsible for diverse pharmaceutical applications and the synthesis of various heterocyclic scaffolds. The presence of the hydrazide functionality, characterized by the carbonyl group connected to the azomethine moiety, further expanded the chemical versatility of these compounds.
Synthetic methodologies for hydrazide-hydrazone derivatives have evolved to encompass multiple approaches, including condensation reactions between hydrazines and carbonyl compounds, Japp-Klingemann reactions involving aryl diazonium salts and beta-keto esters, and coupling reactions between aryl halides and non-substituted hydrazones. The main synthetic route involves heating appropriate hydrazides of carboxylic or heterocarboxylic acids with different aldehydes or ketones in various organic solvents such as ethanol, methanol, or butanol.
The characterization of hydrazide-hydrazone derivatives relies on well-established spectroscopic techniques that reveal characteristic features. Infrared spectroscopy typically shows peaks around 1550 cm⁻¹ corresponding to the carbon-nitrogen double bond, carbonyl group bands around 1650 cm⁻¹, and nitrogen-hydrogen group signals around 3050 cm⁻¹. Proton nuclear magnetic resonance spectroscopy reveals characteristic singlet signals in the range of 8-9 parts per million for the azomethine proton and around 10-13 parts per million for the nitrogen-hydrogen group.
Significance in contemporary organic chemistry research
Contemporary research on hydrazide-hydrazone derivatives, including this compound, has expanded significantly beyond traditional synthetic applications to encompass diverse areas of chemical and biological investigation. The unique structural features of these compounds position them as valuable targets for antimicrobial research, with recent studies demonstrating their potential as inhibitors of Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase.
Modern fluorescent sensor applications represent another significant area where hydrazide-hydrazone derivatives have gained prominence. Recent investigations have revealed that hydrazone-based fluorescent sensors demonstrate exceptional utility for detecting toxic metals due to their ease of synthesis and unique photophysical properties. These sensors operate through various mechanisms including photoinduced electron transfer, internal charge transfer, and chelation-enhanced fluorescence, making them instrumental in environmental monitoring and analytical chemistry applications.
The role of hydrazide-hydrazone compounds in bioconjugation strategies has emerged as a particularly important application in medical biotechnology. Hydrazone-based coupling methods are utilized to couple drugs to targeted antibodies, with the hydrazone bond remaining stable at neutral physiological conditions but rapidly decomposing in the acidic environment of cellular lysosomes. This property enables controlled drug release mechanisms that are highly relevant to targeted therapeutic applications.
Contemporary synthetic organic chemistry has benefited from advances in catalytic methodologies for hydrazone formation. Water-soluble organocatalysts, including anthranilic acids and aminobenzoic acids, have been developed to enhance hydrazone formation rates by factors of one to two orders of magnitude compared to traditional aniline-catalyzed reactions. These improvements enable more efficient synthetic protocols and expand the accessibility of hydrazone derivatives for research applications.
The significance of this compound in contemporary research extends to its potential role as a model compound for understanding structure-activity relationships within the hydrazide-hydrazone family. The presence of both electron-rich naphthyl and electron-poor nitrobenzyl moieties creates an interesting electronic environment that may influence biological activity and spectroscopic properties. This molecular design represents the type of sophisticated structural modifications that characterize modern approaches to drug discovery and materials development.
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-20-12-14-8-10-16(11-9-14)22(24)25)13-26-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,21,23)/b20-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYURVQCDFHBDT-UDWIEESQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303083-48-9 | |
| Record name | 2-(1-NAPHTHYLOXY)-N'-(4-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The hydrazide intermediate is synthesized via nucleophilic acyl substitution. 2-(1-Naphthyloxy)acetic acid reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux conditions. The reaction proceeds through deprotonation of hydrazine, followed by attack on the carbonyl carbon of the acid, resulting in displacement of the hydroxyl group and formation of the hydrazide bond.
Key Reaction Parameters:
Purification and Characterization
The crude product is isolated by vacuum filtration and recrystallized from methanol. Structural confirmation employs:
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¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 8.24–7.42 (m, 7H, naphthyl), 4.65 (s, 2H, OCH₂CO).
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IR Spectroscopy : C=O stretch at 1,665 cm⁻¹, N-H stretch at 3,250 cm⁻¹.
Condensation with 4-Nitrobenzaldehyde
Schiff Base Formation
The hydrazide undergoes condensation with 4-nitrobenzaldehyde in a 1:1 molar ratio under acidic conditions. The reaction mechanism involves nucleophilic attack by the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the hydrazone bond (C=N).
Optimized Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent System | Methanol:Chloroform (1:1 v/v) |
| Catalyst | Glacial acetic acid (0.05 mL/mmol) |
| Temperature | 60°C (reflux) |
| Duration | 5–7 hours |
| Workup | Cooling to 4°C, filtration, washing |
Crystallization and Yield Enhancement
Recrystallization from hot methanol yields pale-yellow crystals. Industrial-scale adaptations suggest:
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Seed Crystal Addition : Improves crystal uniformity (>90% purity).
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Vacuum Drying : 24 hours at 40°C to remove residual solvents.
Spectroscopic Validation of Final Product
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate:
Byproduct Management
-
Unreacted Aldehyde : Removed via activated carbon filtration.
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Hydrazine Traces : Neutralized with 5% HCl scrubbing.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The naphthyloxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(1-naphthyloxy)-N’-(4-aminobenzylidene)acetohydrazide.
Reduction: Formation of 2-(1-naphthyloxy)-N’-(4-nitrobenzyl)acetohydrazine.
Substitution: Formation of substituted naphthyloxy derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1-naphthyloxy)-N’-(4-nitrobenzylidene)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Yield : Compounds with electron-withdrawing groups (e.g., 4-nitro) generally exhibit moderate to high synthetic yields (63–80%), suggesting stable intermediate formation during Schiff base condensation .
- Melting Points : 4-Nitro-substituted derivatives (e.g., 5h, 5c) show melting points >240°C, indicative of strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Spectral Characteristics
- IR Spectroscopy: The 4-nitrobenzylidene group is consistently identified by asymmetric (1515–1520 cm⁻¹) and symmetric (1385–1400 cm⁻¹) NO₂ stretches. The hydrazide C=O stretch appears near 1670–1685 cm⁻¹ .
- NMR Data : For analogs like 5h , ¹H NMR signals for the N=CH proton appear at δ 8.3 ppm, while aromatic protons (naphthyl, benzylidene) resonate between δ 6.3–8.2 ppm .
Impact of Substituents on Properties
- Electron-Withdrawing Groups (NO₂): Enhance thermal stability and bioactivity by increasing electrophilicity and interaction with biological targets .
- Heterocyclic Modifications : Tetrazole (in 5h ) and pyrazolo-pyrimidinyl (in 5c ) groups improve solubility and binding affinity compared to simpler aryloxy chains .
- Position of Nitro Group : 4-Nitro derivatives generally exhibit higher bioactivity than 3-nitro analogs, likely due to optimized steric and electronic effects .
Biological Activity
2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide is a hydrazone derivative characterized by its naphthyloxy and nitrobenzylidene functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound is typically achieved through the condensation reaction between 2-(1-naphthyloxy)acetohydrazide and 4-nitrobenzaldehyde in an organic solvent like ethanol or methanol under reflux conditions. This reaction leads to the formation of the hydrazone linkage essential for the compound's biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated using the Minimum Inhibitory Concentration (MIC) method, which determined its ability to inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
In vitro studies have also demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The MTT assay was employed to assess cell viability, revealing that treatment with this compound significantly reduced cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 20.3 |
The mechanism of action appears to involve induction of apoptosis, as evidenced by increased annexin V staining in treated cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in pro-inflammatory cytokine production, specifically TNF-α and IL-6.
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 120 | 80 |
| 10 | 90 | 60 |
| 25 | 50 | 30 |
These findings indicate that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
The biological activity of this compound is likely mediated through multiple pathways:
- Antimicrobial Activity : The nitro group can undergo reduction within bacterial cells, leading to reactive intermediates that disrupt cellular functions.
- Anticancer Activity : The compound may induce apoptosis through mitochondrial pathways, increasing the release of cytochrome c and activating caspases.
- Anti-inflammatory Activity : It may inhibit nuclear factor-kappa B (NF-κB) signaling, reducing the expression of pro-inflammatory genes.
Case Studies
Several case studies have explored the therapeutic applications of similar hydrazone derivatives:
- A study on hydrazone compounds showed promising results against multidrug-resistant bacterial strains, emphasizing their potential as alternative treatments.
- Research on hydrazones with similar structures reported significant anticancer activity in vivo, supporting further investigation into their mechanisms and clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
